Dodecylphosphonic acid

Catalog No.
S794127
CAS No.
5137-70-2
M.F
C12H27O3P
M. Wt
250.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecylphosphonic acid

CAS Number

5137-70-2

Product Name

Dodecylphosphonic acid

IUPAC Name

dodecylphosphonic acid

Molecular Formula

C12H27O3P

Molecular Weight

250.31 g/mol

InChI

InChI=1S/C12H27O3P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H2,13,14,15)

InChI Key

SVMUEEINWGBIPD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCP(=O)(O)O

Surface Modification and Material Science

Dodecylphosphonic acid (DDPA) finds application in scientific research related to surface modification and material science due to its ability to interact with various metal oxides. Its long-chain alkyl group (dodecyl) allows it to bind to the surface, while the phosphonic acid group interacts with the metal ions, creating a self-assembled monolayer (SAM) []. This modification process alters the surface properties of the material, impacting factors like:

  • Wetting: DDPA treatment can change the wettability of a surface, making it more hydrophilic (water-loving) or hydrophobic (water-repelling) depending on the specific interaction with the metal oxide []. This property is crucial in various applications, including microfluidics, corrosion protection, and sensor development.
  • Work function: By modifying the surface electronic structure, DDPA can influence the work function, which is the energy required to remove an electron from the surface. This property is essential in fields like photocatalysis and optoelectronic devices.

Corrosion Inhibition

Research explores the potential of DDPA as a corrosion inhibitor for metals. Its ability to form a protective layer on the metal surface can hinder the interaction between the metal and corrosive agents, thereby slowing down the degradation process []. Studies have shown promising results in inhibiting the corrosion of various metals, including steel, aluminum, and copper [].

Other Research Areas

While the aforementioned applications are prominent, DDPA is also being investigated in other research areas, including:

  • Biomedical engineering: Studies explore the use of DDPA for modifying biomaterials to improve their biocompatibility and functionality for applications like implants and drug delivery systems [].
  • Catalysis: Research examines the potential of DDPA-modified surfaces as catalysts for various chemical reactions, aiming to improve their efficiency and selectivity [].

Dodecylphosphonic acid is a phosphonic acid derivative characterized by its chemical formula C₁₂H₂₇O₃P. It features a long dodecyl (12-carbon) chain attached to a central phosphonic acid group, which imparts unique amphiphilic properties to the compound. This structure allows dodecylphosphonic acid to interact with both hydrophobic and hydrophilic environments, making it valuable in various applications such as surface modification and material science. The bifunctionality of dodecylphosphonic acid enables it to form self-assembled monolayers on metal oxides, significantly altering surface properties and enhancing functionalities like corrosion resistance .

Typical of phosphonic acids:

  • Esterification: Dodecylphosphonic acid can react with alcohols to form esters, which are useful in various applications.
  • Amidation: The acid can react with amines to form phosphonic amides, altering its properties for specific uses.
  • Hydrolysis: Under acidic or basic conditions, dodecylphosphonic acid can undergo hydrolysis, leading to the formation of phosphoric acid derivatives .

A notable reaction for synthesizing dodecylphosphonic acid involves the reaction of phosphorus trichloride with dodecyl alcohol and water:

C12H25OH+PCl3+3H2OC12H25PO(OH)2+3HClC_{12}H_{25}OH+PCl_3+3H_2O\rightarrow C_{12}H_{25}PO(OH)_2+3HCl

The synthesis of dodecylphosphonic acid can be achieved through various methods:

  • Reaction with Phosphorus Trichloride: As mentioned earlier, reacting phosphorus trichloride with dodecyl alcohol is a common method.
  • Alkylation of Phosphonic Acid: Dodecylphosphonic acid can also be synthesized through alkylation processes involving phosphorous acids or other phosphonates .
  • Hydrolysis of Phosphonates: Hydrolysis of dialkyl phosphonates under acidic conditions can yield dodecylphosphonic acid.

These methods highlight the versatility in synthesizing this compound for various applications.

Dodecylphosphonic acid finds applications in several fields:

  • Surface Modification: It is extensively used for modifying surfaces of metals and metal oxides, enhancing properties such as corrosion resistance and adhesion .
  • Corrosion Inhibition: Dodecylphosphonic acid has shown potential as a corrosion inhibitor for metals like steel and aluminum by forming protective layers that prevent degradation .
  • Catalysis: In organic synthesis, dodecylphosphonic acid serves as an efficient catalyst for various reactions, including the Friedländer synthesis of poly-substituted quinolines .
  • Research in Material Science: Its ability to form self-assembled monolayers makes it valuable in developing advanced materials with tailored properties.

Studies on the interactions of dodecylphosphonic acid reveal its capacity to form stable bonds with metal surfaces through its phosphonate groups. This interaction is primarily an acid-base reaction between the phosphonic groups and hydroxyl groups on metal oxides, leading to modifications that enhance tribological and corrosion resistance properties . Furthermore, its amphiphilic nature allows it to disperse dirt and oil effectively, making it a candidate for cleaning applications.

Dodecylphosphonic acid shares similarities with several other compounds in the phosphonic acid family. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Octadecylphosphonic AcidLonger alkyl chain (18 carbons)Better hydrophobicity; used in more specialized coatings
Hexadecylphosphonic Acid16-carbon chainEnhanced stability in high-temperature applications
DodecyldimethylphosphineContains dimethyl substitution on phosphorusDifferent reactivity due to methyl groups
PhenyldiphenylphosphineAromatic structureUsed in organic synthesis; different solubility properties

Dodecylphosphonic acid's unique 12-carbon chain length and its ability to form self-assembled monolayers distinguish it from these similar compounds, particularly in applications related to surface modification and corrosion inhibition .

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

250.16978172 g/mol

Monoisotopic Mass

250.16978172 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5137-70-2

Wikipedia

Dodecylphosphonic acid

General Manufacturing Information

Phosphonic acid, P-dodecyl-: ACTIVE

Dates

Modify: 2023-08-15

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